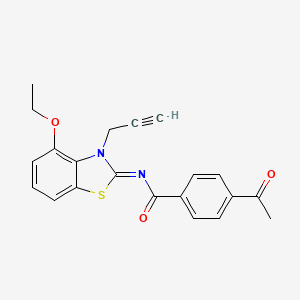

4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial and antidiabetic properties, as well as their role in cardiac electrophysiology.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various substituents to the benzamide core to achieve desired biological activities. For instance, the synthesis of N-substituted benzamides with antimicrobial properties involves the creation of novel carboxamides and acetamides, as seen in the study of new N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides . Similarly, the synthesis of acetylenyl benzamide derivatives for the treatment of type 2 diabetes mellitus (T2DM) involves the incorporation of an acetylenyl group, which is a key structural feature for glucokinase activation . The synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides is achieved through heterocyclization of corresponding thioureas, indicating a versatile approach to synthesizing benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of various functional groups, such as acetylenyl, ethoxy, and prop-2-ynyl groups, can significantly influence the interaction of these compounds with biological targets. For example, the presence of a 1H-imidazol-1-yl moiety in N-substituted imidazolylbenzamides has been shown to be effective for producing class III electrophysiological activity, which is important in the treatment of arrhythmias . The molecular structure also plays a role in the antimicrobial activity of benzamide derivatives, as seen in the relationship between molecular properties and antimicrobial activity in the synthesized compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions that are essential for their biological function. The synthesis of these compounds often involves reactions such as heterocyclization, amide bond formation, and the introduction of substituents through reactions with halides or acetylenes. For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides involves the use of diethylaminoethyl and methylsulfonylamino groups to achieve selective class III electrophysiological activity . The chemical reactivity of these compounds is also important for their antimicrobial activity, as seen in the synthesis of novel carboxamides and acetamides with potent antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the acetylenyl benzamide derivatives synthesized for T2DM treatment exhibit potent glucokinase activation and significant glucose uptake in hepatocytes, which are critical for their antidiabetic activity . The physical and chemical properties also affect the compounds' antimicrobial activity, as seen in the evaluation of novel benzamide derivatives against various bacterial and fungal species .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activity

Research on benzothiazole derivatives has shown promising antibacterial and antimicrobial properties. For instance, compounds synthesized by the condensation of 2-amino-substituted benzothiazoles with p-acetamidobenzenesulfonyl chloride demonstrated considerable antibacterial activity against bacteria like B. subtilis and E. coli, as well as antifungal activity against C. albicans. These findings suggest that benzothiazole derivatives could be potential candidates for developing new antimicrobial agents (Bhusari et al., 2008).

Antitumor Activity

The antitumor activities of 2-(4-aminophenyl)benzothiazoles and their derivatives have been extensively studied. These compounds have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism of action is believed to involve metabolism, with N-acetylation and oxidation identified as key metabolic transformations. These studies highlight the potential of benzothiazole derivatives in cancer therapy (Chua et al., 1999).

Synthesis of Novel Heterocycles

Benzothiazole derivatives have been used as building blocks in the synthesis of a wide range of heterocyclic compounds. The versatility of these compounds allows for the creation of novel structures with potential biological and pharmacological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives from enaminosulfones derived from benzothiazole and benzimidazole showcases the chemical diversity achievable with these compounds. Such synthetic explorations open new avenues for drug discovery and material science (Darweesh et al., 2016).

Aldose Reductase Inhibition

Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds showed potent inhibitory activity, indicating their potential as leads for the development of treatments for conditions associated with diabetes. The structural diversity and biological activity observed in these studies demonstrate the therapeutic potential of benzothiazole derivatives in managing diabetic complications (Saeed et al., 2014).

Eigenschaften

IUPAC Name |

4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h1,6-12H,5,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMULAWLDGSAPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)